molecular formula C19H14N2O2S B5541203 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B5541203
M. Wt: 334.4 g/mol
InChI Key: BUXRDXMSBNLPFR-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide is a complex organic compound that features a benzoxazole ring, a phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with an appropriate aldehyde or carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Phenyl Group: The benzoxazole ring is then coupled with a phenyl group through a suitable linker, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Introduction of the Thiophene Ring: The final step involves the acylation of the phenyl group with a thiophene derivative, typically using acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzoxazole or thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted benzoxazole or thiophene compounds.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The benzoxazole and thiophene rings can interact with biological macromolecules through π-π stacking, hydrogen bonding, and hydrophobic interactions, leading to the modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide: Similar structure but with a benzothiazole ring instead of benzoxazole.

    N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of thiophene.

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide is unique due to the combination of benzoxazole and thiophene rings, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c22-18(12-15-7-4-10-24-15)20-14-6-3-5-13(11-14)19-21-16-8-1-2-9-17(16)23-19/h1-11H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXRDXMSBNLPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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